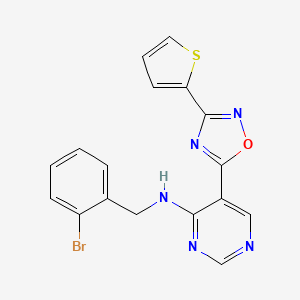

N-(2-bromobenzyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Description

N-(2-bromobenzyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core linked to a 1,2,4-oxadiazole ring substituted with a thiophen-2-yl group. This structural framework is common in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic stacking and hydrogen bonding are critical. The bromine atom may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability .

Properties

IUPAC Name |

N-[(2-bromophenyl)methyl]-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN5OS/c18-13-5-2-1-4-11(13)8-20-15-12(9-19-10-21-15)17-22-16(23-24-17)14-6-3-7-25-14/h1-7,9-10H,8H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCORMKYDKSEJFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromobenzyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of acylhydrazides with nitriles under acidic or basic conditions. The thiophene moiety is then introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

The pyrimidine core can be synthesized through the condensation of suitable amidines with β-dicarbonyl compounds. The final step involves the nucleophilic substitution of the pyrimidine ring with the 2-bromobenzyl group, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromobenzyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom on the benzyl group can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(2-bromobenzyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays due to its unique structural features.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(2-bromobenzyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrimidine core and oxadiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Features

The compound’s uniqueness lies in its hybrid architecture combining pyrimidine, oxadiazole, and thiophene motifs. Below is a comparative analysis with structurally related compounds from the literature:

Key Observations:

Oxadiazole Substitution: The thiophen-2-yl group in the target compound distinguishes it from fluorophenyl () or pyridyl () analogs. Thiophene’s electron-rich nature may enhance π-π stacking in receptor binding compared to phenyl groups .

The thiophene-oxadiazole motif in exhibited moderate DNA-binding affinity (-6.58 kcal/mol), implying possible nucleic acid-targeted mechanisms for the target compound .

Synthetic Accessibility :

- The synthesis of 1,2,4-oxadiazoles typically involves cyclization of amidoximes with carboxylic acid derivatives (e.g., ). The target compound’s thiophene-containing oxadiazole could be synthesized similarly, with the bromobenzyl group introduced via nucleophilic substitution or reductive amination .

Pharmacokinetic Considerations :

- Compared to the carbazole-propanamide derivative (), the target compound’s smaller size and lower LogP may favor oral bioavailability. However, the bromine atom could increase metabolic stability but pose toxicity risks .

Biological Activity

N-(2-bromobenzyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound that combines a pyrimidine moiety with a 1,2,4-oxadiazole and thiophene ring. This structural combination suggests potential biological activities, particularly in the fields of oncology and infectious diseases. The oxadiazole and thiophene groups are known for their diverse biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties.

Chemical Structure

The compound's structure can be represented as follows:

This includes:

- Pyrimidine : A six-membered ring containing two nitrogen atoms.

- Oxadiazole : A five-membered ring containing two nitrogen and three carbon atoms.

- Thiophene : A five-membered ring containing one sulfur atom.

Antitumor Activity

Research indicates that oxadiazole derivatives exhibit significant antitumor activity. For instance, a study demonstrated that derivatives similar to this compound effectively inhibited the proliferation of various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in nucleotide synthesis and cell division.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3e | MCF-7 | 1.09 | EGFR inhibition |

| 3 | IGROV1 | 0.85 | GARFTase inhibition |

The compound's ability to selectively target folate receptors and proton-coupled transporters enhances its therapeutic potential against tumors expressing these proteins .

Antimicrobial Activity

The oxadiazole derivatives have also been evaluated for antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or function.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3e | E. coli | 10 µg/mL |

| 3 | S. aureus | 5 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Case Studies

In a notable study involving the compound's analogs, researchers synthesized a series of 1,3,4-oxadiazole derivatives and tested their biological activities against various tumor cell lines. The results indicated that certain substitutions on the oxadiazole ring significantly enhanced antitumor efficacy.

Study Overview

- Objective : To evaluate the antitumor activity of synthesized oxadiazole derivatives.

-

Methodology :

- Synthesis of compounds via coupling reactions.

- Assessment of biological activity using MTT assays on cancer cell lines.

- Evaluation of selectivity indices to determine potential toxicity to normal cells.

-

Results :

- Compounds exhibited IC50 values ranging from 0.85 µM to 5 µM against various cancer cell lines.

- Selectivity indices indicated lower toxicity towards normal fibroblast cells compared to cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.